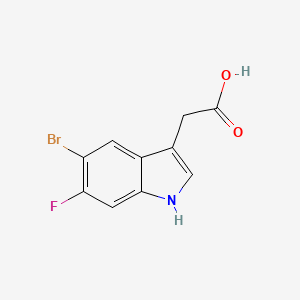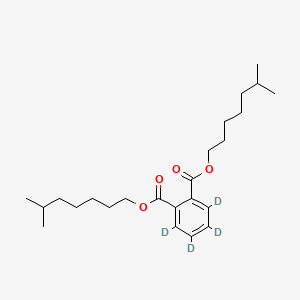
Diisooctyl phthalate-d4
Vue d'ensemble
Description
Applications De Recherche Scientifique
Études de toxicocinétique
Le diisooctyl phtalate-d4 est utilisé dans les études de toxicocinétique . Dans ces études, des rats ont reçu du diisooctyl phtalate-d4 par voie orale ou intraveineuse, et des échantillons de plasma, d'urine, de fèces et de divers tissus ont été prélevés à des moments prédéfinis . Le principal métabolite excrété dans l'urine était le MCiNP, ce qui suggère qu'il pourrait être un biomarqueur utile .
Évaluation des risques environnementaux
Les propriétés toxicocinétiques du diisooctyl phtalate-d4, qui n'ont pas été clairement rapportées auparavant, ont été identifiées grâce à cette étude . Ce rapport servira de référence utile pour les futures réglementations environnementales du diisooctyl phtalate-d4 et les études scientifiques d'évaluation des risques pour l'homme .
Études de perturbation endocrinienne
Le diisooctyl phtalate-d4 peut être associé à une perturbation endocrinienne . Par conséquent, il est utilisé dans la recherche scientifique pour étudier ses effets sur le système endocrinien .
Recherche sur les maladies métaboliques
Le diisooctyl phtalate-d4 est également associé à diverses maladies métaboliques . Il est utilisé dans la recherche pour comprendre son impact sur les processus métaboliques .
Plastifiant pour plastiques
Le diisooctyl phtalate-d4 est un phtalate de haut poids moléculaire qui est principalement utilisé comme plastifiant pour les plastiques . Par conséquent, l'exposition au diisooctyl phtalate-d4 dans l'environnement est devenue courante avec l'utilisation croissante des plastiques dans le monde .
Identification des biomarqueurs
Le principal métabolite excrété dans l'urine était le MCiNP, ce qui suggère qu'il pourrait être un biomarqueur utile . Par conséquent, le diisooctyl phtalate-d4 peut être utilisé dans des études d'identification de biomarqueurs .
Mécanisme D'action
Target of Action
Diisooctyl phthalate-d4, also known as DiDP, is a high-molecular-weight phthalate primarily used as a plasticizer for plastics . It is associated with endocrine disruption and various metabolic diseases . The primary targets of this compound are the endocrine system and metabolic processes within the body .
Mode of Action
This compound interacts with its targets by being metabolized into various metabolites, including mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . These metabolites interact with the endocrine system and metabolic processes, potentially leading to disruptions .
Biochemical Pathways
This compound is metabolized into MiDP, MHiDP, MCiNP, and MOiDP . These metabolites are involved in various biochemical pathways, affecting the endocrine system and metabolic processes . The degradation pathway of DiDP was analyzed, and it was found that DiDP was decomposed into phthalates and then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .
Pharmacokinetics
This compound is rapidly and extensively metabolized to its metabolites . The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker . This compound and its major metabolites were also distributed in various tissues in significant quantities .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to endocrine disruption and metabolic diseases . The specific effects can vary depending on the individual’s health, age, and other factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Exposure to this compound in the environment has become common with the increasing use of plastics around the world . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
Diisooctyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism. It interacts with various enzymes and proteins involved in the degradation of phthalates. For instance, enzymes such as phthalate dioxygenase and phthalate dehydrogenase are known to catalyze the breakdown of phthalates into less harmful compounds. This compound is hydrolyzed by these enzymes into monoesters and subsequently into phthalic acid, which is further metabolized through the tricarboxylic acid cycle . The interactions between this compound and these enzymes are primarily based on substrate-enzyme binding, where the compound fits into the active site of the enzyme, facilitating its breakdown.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt endocrine signaling by mimicking or inhibiting the action of natural hormones, leading to altered gene expression and metabolic imbalances . This disruption can result in various cellular effects, including changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been observed to affect the activity of antioxidant enzymes such as superoxide dismutase, catalase, and peroxidase, which play crucial roles in maintaining cellular redox balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to nuclear receptors such as the peroxisome proliferator-activated receptors, which regulate the expression of genes involved in lipid metabolism and inflammation . This binding can either activate or inhibit the receptor’s activity, resulting in altered gene expression patterns. Additionally, this compound can inhibit the activity of enzymes involved in steroidogenesis, leading to reduced synthesis of steroid hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of metabolites such as monoesters and phthalic acid . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on cellular function. At higher doses, it can induce toxic effects, including reproductive toxicity, endocrine disruption, and metabolic disturbances . Threshold effects have been observed, where specific doses of this compound result in significant changes in gene expression and enzyme activity . Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver damage, reduced fertility, and developmental abnormalities .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is initially hydrolyzed by esterases to form monoesters, which are further metabolized to phthalic acid . Phthalic acid is then processed through the tricarboxylic acid cycle, where it undergoes decarboxylation and oxidation to produce energy . Enzymes such as phthalate dioxygenase and phthalate dehydrogenase play crucial roles in these metabolic pathways, facilitating the breakdown and removal of this compound from the system .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is often bound to transport proteins such as albumin in the bloodstream . Once inside the cell, this compound can accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, this compound can be found in lipid droplets, where it may influence lipid storage and mobilization . The localization of this compound is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments .
Propriétés
IUPAC Name |
bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3/i9D,10D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFPVINAQGWBRJ-MIQLSMKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334435 | |
| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2209087-06-7 | |
| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)
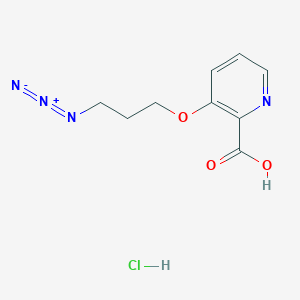
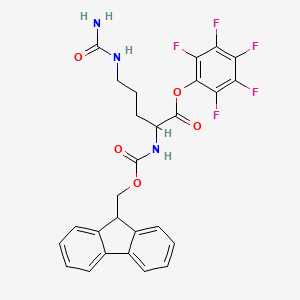
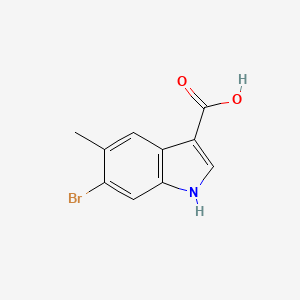


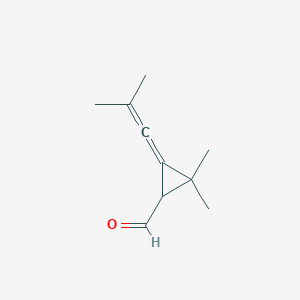
![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)
![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)

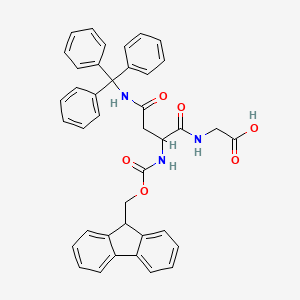
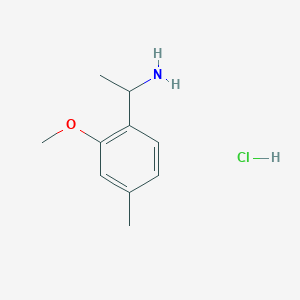
![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)
